{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid
Description
{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a dimethylcarbamothioyl group and a fluorine atom.
Properties
IUPAC Name |
[4-(dimethylcarbamothioyloxy)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3S/c1-12(2)9(16)15-8-4-3-6(10(13)14)5-7(8)11/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUCKPBTLFJJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=S)N(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process typically includes the preparation of the aryl halide precursor, followed by the coupling reaction under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while substitution reactions on the aromatic ring can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, {4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling reactions .
Biology
In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specificity towards certain biological targets .
Medicine
Medicinal chemistry applications include the development of boronic acid-based drugs. These compounds can act as enzyme inhibitors or as part of drug delivery systems due to their ability to form reversible covalent bonds with biological molecules .
Industry
In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of {4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-[(Dimethylcarbamothioyl)oxy]benzoic acid: Similar in structure but lacks the boronic acid group, affecting its reactivity and applications.
Uniqueness
{4-[(Dimethylcarbamothioyl)oxy]-3-fluorophenyl}boronic acid is unique due to the presence of both the boronic acid group and the dimethylcarbamothioyl group, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
